molecular formula C15H29BrO8 B11828191 Br-PEG6-C2-acid

Br-PEG6-C2-acid

Cat. No.: B11828191
M. Wt: 417.29 g/mol
InChI Key: YKYMNNOFNSOFAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Br-PEG6-C2-acid typically involves the reaction of a PEG-based compound with a bromine-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the process may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: : Br-PEG6-C2-acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield amine-functionalized PEG derivatives .

Mechanism of Action

Br-PEG6-C2-acid functions as a linker in PROTACs, which work by bringing together a target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG-based structure of this compound provides flexibility and solubility, enhancing the efficacy of the PROTAC molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Br-PEG6-C2-acid is unique due to its specific chain length and bromine functional group, which provide an optimal balance of flexibility and reactivity for PROTAC synthesis. Its structure allows for efficient protein degradation while maintaining solubility and stability .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO8/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h1-14H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYMNNOFNSOFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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